Orphenadrine-d3 Citrate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orphenadrine-d3 (citrate) is a deuterated form of orphenadrine citrate, a centrally acting skeletal muscle relaxant. It is primarily used to relieve discomfort associated with acute, painful musculoskeletal conditions. The compound is a muscarinic antagonist and is also used to treat drug-induced parkinsonism and muscle spasms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of orphenadrine-d3 (citrate) involves the incorporation of deuterium atoms into the orphenadrine molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of orphenadrine-d3 (citrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure efficient deuteration. The final product is purified through crystallization or chromatography techniques to obtain high-purity orphenadrine-d3 (citrate) .
Chemical Reactions Analysis
Types of Reactions: Orphenadrine-d3 (citrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Orphenadrine-d3 (citrate) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of orphenadrine in pharmaceutical formulations.
Biology: Studied for its effects on muscarinic receptors and its potential role in modulating neurotransmitter release.
Medicine: Investigated for its therapeutic potential in treating muscle spasms, parkinsonism, and other neuromuscular disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in the production of orphenadrine-based medications
Mechanism of Action
Orphenadrine-d3 (citrate) exerts its effects by binding to and inhibiting muscarinic receptors and N-methyl-D-aspartate (NMDA) receptors. This inhibition leads to a reduction in muscle spasms and pain. The compound also has anticholinergic properties, which contribute to its effectiveness in treating parkinsonism. The central nervous system actions of orphenadrine-d3 (citrate) are responsible for its muscle relaxant effects .
Comparison with Similar Compounds
Cyclobenzaprine: Another muscle relaxant used to treat muscle spasms. It has a different mechanism of action, primarily acting on the central nervous system to reduce muscle hyperactivity.
Tizanidine: A muscle relaxant that works by inhibiting presynaptic motor neurons. It is used for short-term treatment of muscle spasms and has a shorter half-life compared to orphenadrine.
Methocarbamol: A centrally acting muscle relaxant used to relieve muscle pain and spasms.
Uniqueness of Orphenadrine-d3 (citrate): Orphenadrine-d3 (citrate) is unique due to its deuterated form, which provides enhanced stability and potentially different pharmacokinetic properties compared to non-deuterated orphenadrine. This can lead to improved efficacy and reduced side effects in therapeutic applications.
Properties
Molecular Formula |
C24H31NO8 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i2D3; |
InChI Key |
MMMNTDFSPSQXJP-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.